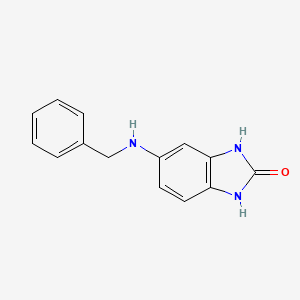

5-(benzylamino)-2,3-dihydro-1H-1,3-benzodiazol-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

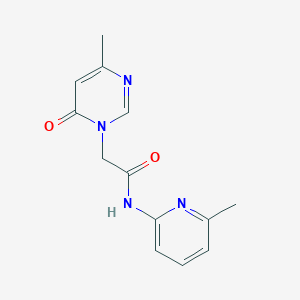

5-(Benzylamino)-2,3-dihydro-1H-1,3-benzodiazol-2-one, also known as BDZ, is a heterocyclic compound with a wide range of applications in scientific research. It is a versatile compound that has been used in a variety of areas, including medicinal chemistry, organic synthesis, and biochemistry. BDZ is an important building block for the synthesis of many biologically active molecules, and it has a variety of biochemical and physiological effects, making it a valuable tool for researchers.

Scientific Research Applications

CSNK2A Inhibition and Antiviral Activity

This compound has been synthesized as part of a series of pyrimido[4,5-c]quinoline derivatives aimed at improving cellular potency for kinase inhibition and antiviral phenotypic activity while maintaining aqueous solubility . The analogs bearing electron-withdrawing or donating substituents on the benzyl ring have shown to maintain CSNK2A activity, which is crucial for the development of antiviral drugs.

Interaction with His160 in CSNK2A

The substituted 5-benzylamino counterparts were designed to explore the interaction with His160 observed in the X-ray cocrystal structure with CSNK2A . This interaction is significant for the binding and inhibition of the kinase, which is a potential target for antiviral therapies.

Solubility and Structural Analysis

The compound’s solubility is a key factor in its pharmacological profile. Studies have indicated that modifications on the benzylamine analog can lead to improved CSNK2A potency and antiviral activity while retaining good aqueous solubility . This balance is essential for the drug’s bioavailability and efficacy.

Conformational Analysis for Drug Design

Conformational analysis of the compound and its analogs has provided insights into the structural requirements for effective CSNK2A inhibition . This information is valuable for the rational design of new compounds with enhanced antiviral properties.

Lipid Metabolism and Cholesterol Transport

Research suggests that benzylamino derivatives could play a role in lipid metabolism and cholesterol transport. The compound’s structure is relevant to the function of CETP, which is involved in the transfer of cholesterol esters and other lipids between lipoproteins . This could have implications for cardiovascular diseases.

Medicinal Chemistry and Drug Synthesis

The compound serves as a building block in medicinal chemistry for the synthesis of various pharmacologically active molecules. Its structural features are conducive to chemical modifications that can lead to the development of new therapeutic agents .

Antiviral Drug Development

The synthesis and study of this compound contribute significantly to the field of antiviral drug development. The deep analysis of its inhibition of casein kinase 2 subunit A has provided valuable insights for the design of new antiviral drugs .

Pharmacokinetics and Drug Delivery

Understanding the pharmacokinetics of benzylamino derivatives is crucial for drug delivery. The compound’s properties, such as solubility and stability, affect its absorption, distribution, metabolism, and excretion, which are all vital considerations in the development of effective medications .

Mechanism of Action

Target of Action

Benzylamine derivatives have been reported to interact with various targets such as trypsin-1 and trypsin-2 . These enzymes play crucial roles in various biological processes, including digestion and regulation of other proteins.

Mode of Action

For instance, they can bind to the active sites of enzymes, altering their activity and leading to changes in the biochemical processes they regulate .

Biochemical Pathways

Compounds that interact with enzymes like trypsin-1 and trypsin-2 can influence a variety of biochemical pathways, including those involved in protein digestion and regulation .

Result of Action

Based on its potential interaction with enzymes like trypsin-1 and trypsin-2, it can be inferred that this compound may influence processes regulated by these enzymes, leading to various cellular effects .

properties

IUPAC Name |

5-(benzylamino)-1,3-dihydrobenzimidazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O/c18-14-16-12-7-6-11(8-13(12)17-14)15-9-10-4-2-1-3-5-10/h1-8,15H,9H2,(H2,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORRDUIPRYVFHES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=CC3=C(C=C2)NC(=O)N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[methyl(3-methylphenyl)sulfamoyl]-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide](/img/structure/B3003284.png)

![(Z)-methyl 2-(6-acetamido-2-((benzo[d]thiazole-6-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3003293.png)

![Methyl 2-{[(4-fluorophenoxy)carbonyl]amino}benzenecarboxylate](/img/structure/B3003295.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B3003296.png)

![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B3003297.png)

![5-(benzo[d]thiazol-2-yl)-N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B3003298.png)

![[3-(2-Fluoro-6-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B3003299.png)